Docosahexaenoyl Serotonin
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Overview
Description
Docosahexaenoyl serotonin is a conjugate of docosahexaenoic acid and serotonin. It is an endogenously formed n-3 fatty acid-serotonin conjugate that has been identified in human intestinal tissue. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit the release of interleukin-17 and CCL-20 by blood mononuclear cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosahexaenoyl serotonin typically involves the conjugation of docosahexaenoic acid with serotonin. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoyl serotonin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Docosahexaenoyl serotonin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the conjugation of fatty acids with neurotransmitters and their resulting properties.
Biology: The compound’s anti-inflammatory properties make it a valuable tool for studying inflammatory pathways and immune responses.
Mechanism of Action
Docosahexaenoyl serotonin exerts its effects through several molecular targets and pathways. It attenuates the interleukin-23-interleukin-17 signaling cascade in lipopolysaccharide-stimulated macrophages. This results in the downregulation of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and interleukin-23. Additionally, the compound inhibits the migration of macrophages and downregulates the expression of chemokines and metalloproteinases .
Comparison with Similar Compounds
- Palmitoyl serotonin
- Stearoyl serotonin
- Oleoyl serotonin
- Arachidonoyl serotonin
- Eicosapentaenoyl serotonin
Comparison: Docosahexaenoyl serotonin is unique among these compounds due to its potent anti-inflammatory properties and its ability to inhibit specific cytokines and chemokines. While other similar compounds also exhibit biological activity, this compound has been shown to be the most effective in attenuating the interleukin-23-interleukin-17 signaling pathway .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXMZJYZMPHWIP-KUBAVDMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?
A1: this compound (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].
Q2: How does this compound compare to other N-acyl serotonins in terms of its anti-inflammatory activity?
A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.
Q3: What is the significance of finding this compound in human intestinal tissue?
A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.
Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence this compound levels?
A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.